molecular formula C10H13ClFNO B572157 (R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride CAS No. 1314419-67-4

(R)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride

Cat. No.: B572157
CAS No.: 1314419-67-4
M. Wt: 217.668
InChI Key: RRDLUHKAJWPKCW-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenoxy group attached to a pyrrolidine ring, which is further stabilized by the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride typically involves the reaction of ®-3-pyrrolidinol with 4-fluorophenol in the presence of a suitable base and solvent. The reaction conditions often include the use of activating agents such as PyBroP and solvents like dichloroethane (DCE). Silver carbonate is commonly used as a base to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenoxy group plays a crucial role in its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

  • 4-(4-Fluorophenoxy)piperidine Hydrochloride
  • 1-[2-(4-Fluorophenoxy)ethyl]-4-phenoxypiperidine Hydrochloride

Comparison: ®-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride is unique due to its specific structural configuration and the presence of the pyrrolidine ring. This distinguishes it from similar compounds like 4-(4-Fluorophenoxy)piperidine Hydrochloride, which contains a piperidine ring instead.

Properties

IUPAC Name

(3R)-3-(4-fluorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDLUHKAJWPKCW-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70849443
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314419-67-4, 608510-29-8
Record name Pyrrolidine, 3-(4-fluorophenoxy)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314419-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(4-Fluorophenoxy)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70849443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(4-fluorophenoxy)pyrrolidine hydrochloride
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